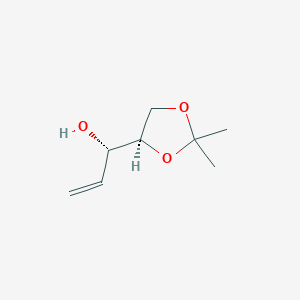

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

説明

特性

IUPAC Name |

(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAHBTSLTNIYOK-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H](C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177633 | |

| Record name | 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-19-1 | |

| Record name | 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3r,4s 4,5 Isopropylidene Pent 2 En 3 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL reveals several strategic disconnections that guide the design of its synthesis. The core structure features a vicinal diol protected as an isopropylidene acetal (B89532) and an adjacent allylic alcohol. The key stereocenters are at C3 and C4.

A primary disconnection can be made at the carbon-carbon double bond, suggesting an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, as a final step. This approach would require the synthesis of a chiral α-hydroxy aldehyde precursor.

Alternatively, a disconnection across the C3-C4 bond points towards an aldol-type addition of an acetaldehyde (B116499) enolate or its equivalent to a protected glyceraldehyde derivative. This strategy directly establishes the required stereochemistry at the newly formed C3-C4 bond.

Another strategic approach involves the disconnection of the C-O bonds of the diol functionality. This suggests a synthetic route starting from a precursor with the desired carbon skeleton, where the stereoselective dihydroxylation of a pentene derivative would be a key step. The protection of the resulting diol as an isopropylidene acetal would then follow.

Approaches from Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that serve as versatile starting materials in synthesis. nih.gov

Derivations from Carbohydrates

Carbohydrates, with their inherent chirality, are excellent starting materials for the synthesis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL. D-glucose, for instance, can be converted into derivatives with the requisite stereochemistry. nih.gov A common strategy involves the selective protection and manipulation of the hydroxyl groups of a sugar to yield a precursor that can be elaborated to the target molecule. For example, a multi-step sequence starting from D-glucose can lead to the formation of a suitably protected pentose (B10789219) derivative, which can then be converted to the target allylic alcohol. nih.gov

Transformations of Natural Products

Other natural products, such as terpenes, can also serve as starting points. For instance, (−)-linalool, a chiral monoterpene, has been utilized in syntheses that could be adapted to produce the target compound. nih.gov These approaches often involve strategic oxidations and rearrangements to transform the natural product's carbon skeleton and stereocenters into the desired arrangement.

Asymmetric Synthetic Routes

Asymmetric synthesis provides a powerful means to access enantiomerically pure compounds without relying on a chiral starting material.

Enantioselective Catalysis in the Preparation of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis. For the preparation of the target molecule, several catalytic strategies can be envisioned. One such approach is the asymmetric dihydroxylation of a suitable alkene precursor. The Sharpless asymmetric dihydroxylation, for example, allows for the stereoselective introduction of two hydroxyl groups across a double bond, which can then be protected. nih.gov

Another powerful method involves the rhodium-catalyzed asymmetric hydrogenation of enamides, which can be precursors to chiral amines and subsequently, through further transformations, to the desired allylic alcohol. nih.gov Furthermore, rhodium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to create chiral centers with high enantioselectivity. researchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Chemoenzymatic Synthesis

The synthesis of specific enantiomers of chiral molecules like (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is greatly enhanced by combining the selectivity of enzymes with the reactivity of chemical catalysts. Chemoenzymatic methods are particularly powerful for producing enantiomerically pure alcohols. nih.govnih.gov A dominant strategy in this field is Dynamic Kinetic Resolution (DKR).

DKR provides a pathway to convert a racemic mixture entirely into a single desired enantiomer, overcoming the 50% theoretical yield limit of standard kinetic resolution. nih.govwikipedia.org This process involves two simultaneous reactions in a single pot: the selective enzymatic acylation of one enantiomer of the alcohol and the continuous racemization of the remaining, slower-reacting enantiomer by a chemical catalyst. nih.govresearchgate.net

For the synthesis of chiral allylic alcohols, a common and effective DKR system pairs a lipase (B570770) enzyme with a ruthenium-based racemization catalyst. nih.gov

Enzymatic Resolution : Lipases, such as Candida antarctica Lipase B (CALB), are frequently used for their ability to selectively acylate one enantiomer of a racemic alcohol. nih.govnih.gov In the context of producing (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the lipase would preferentially acylate the (3R,4S)-enantiomer from a racemic mixture.

Chemical Racemization : Concurrently, a ruthenium complex, often a cyclopentadienyl-derived catalyst, facilitates the racemization of the unreacted (3S,4R)-enantiomer back into the racemic mixture. mdpi.comfigshare.com This ensures a continuous supply of the (3R,4S)-enantiomer for the enzyme to act upon, theoretically enabling a 100% conversion to the desired acylated product. acs.org

Alternative chemoenzymatic strategies involve coupling metal-catalyzed reactions, such as allylic alcohol isomerization, with asymmetric bio-reductions or bio-aminations to produce chiral building blocks. mdpi.com The combination of palladium catalysis with enzymatic hydrolysis has also been explored for the DKR of allylic acetates. wikipedia.org These integrated cascade reactions minimize intermediate purification steps, leading to more efficient processes. researchgate.net

Optimization of Reaction Conditions and Yields in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL Synthesis

Achieving high yield and enantioselectivity in the synthesis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL requires careful optimization of several reaction parameters. The compatibility between the biocatalyst and the chemical catalyst is paramount for the success of DKR processes. nih.govacs.org

Key Optimization Parameters for DKR of Allylic Alcohols:

| Parameter | Description | Research Findings |

| Catalyst System | The choice of both the enzyme and the racemization catalyst is critical. | Lipases like Novozyme 435 (immobilized CALB) and those from Pseudomonas species are highly effective. nih.govmdpi.com Ruthenium and Vanadium-based complexes are common choices for racemization, with their activity and compatibility varying based on the specific substrate and conditions. figshare.comacs.org |

| Solvent | The reaction medium affects enzyme stability, activity, and selectivity, as well as the solubility of substrates and catalysts. | Non-polar organic solvents like toluene (B28343) and hexane (B92381) are frequently used. acs.org However, the choice of solvent can significantly impact enzyme performance; for instance, polar organic solvents can sometimes enhance the selectivity of lipases. mdpi.com |

| Temperature | Temperature influences the rates of both the enzymatic reaction and the chemical racemization. | An optimal temperature must be found to balance catalyst activity and stability. Higher temperatures can accelerate racemization but may lead to enzyme deactivation or the formation of byproducts. figshare.comacs.org DKR of secondary alcohols is often performed at temperatures between 50-80 °C. acs.org |

| Acyl Donor | The acylating agent provides the acetyl group for the lipase-catalyzed esterification. | Activated esters like vinyl acetate (B1210297) are commonly used. The choice of acyl donor can impact compatibility; for example, using acetic anhydride (B1165640) with certain ruthenium catalysts can lead to catalyst deactivation. nih.gov |

| Catalyst Loading | The relative concentrations of the enzyme and racemization catalyst must be balanced. | The rate of racemization must be significantly faster than the enzymatic acylation of the slow-reacting enantiomer to achieve high enantiomeric excess. acs.org Optimizing catalyst loading is crucial for efficiency and cost-effectiveness. chinesechemsoc.org |

Green Chemistry Principles in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL Production Research

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals, aiming to reduce environmental impact and improve sustainability. nih.gov The production of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is an area where these principles can be effectively applied.

Application of Green Chemistry Principles:

| Principle | Application in Chiral Allylic Alcohol Synthesis |

| Atom Economy | DKR is inherently atom-economical as it aims to convert all starting material into the desired product, minimizing waste compared to classical kinetic resolution. wikipedia.orgnumberanalytics.com |

| Catalysis | The use of biocatalysts (enzymes) and chemocatalysts in small quantities is a core principle. nih.gov Heterogeneous and immobilized catalysts are preferred as they can be easily separated and recycled, reducing waste and product contamination. acs.orgnih.govresearchgate.net |

| Safer Solvents & Auxiliaries | Research focuses on replacing hazardous organic solvents. Green solvents such as ionic liquids and deep eutectic solvents (DESs) have been shown to be effective media for lipase-catalyzed reactions. mdpi.comresearchgate.net In some cases, two-phase aqueous-organic systems or even solvent-free conditions can be employed. nih.gov |

| Design for Energy Efficiency | Enzymatic reactions often proceed under mild conditions, such as ambient temperature and atmospheric pressure, which significantly reduces the energy consumption of the process compared to traditional chemical methods requiring harsh conditions. nih.gov |

| Waste Prevention | By converting the unwanted enantiomer into the desired one, DKR fundamentally prevents the generation of waste. acs.org Furthermore, cofactor recycling systems in asymmetric reductions enhance sustainability by regenerating expensive cofactors like NADH or NADPH. researchgate.netacs.org |

Reactivity and Mechanistic Studies of 3r,4s 4,5 Isopropylidene Pent 2 En 3 Ol

Chemical Transformations at the Allylic Alcohol Moiety

The allylic alcohol group is a versatile functional handle for a variety of chemical transformations.

Oxidation Reactions and Stereochemical Implications

The oxidation of the secondary allylic alcohol in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL would be expected to yield the corresponding α,β-unsaturated ketone, (4S)-4,5-O-isopropylidenepent-2-en-3-one. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and the Swern or Dess-Martin periodinane oxidations. The stereocenter at C4 would remain intact during these processes.

A notable and highly relevant reaction for allylic alcohols is the Sharpless asymmetric epoxidation. wikipedia.orglibretexts.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and a hydroperoxide (typically tert-butyl hydroperoxide) to deliver an epoxide with high enantioselectivity. wikipedia.orglibretexts.org The facial selectivity of the epoxidation is directed by the chirality of the diethyl tartrate used. Given the pre-existing stereochemistry of the substrate, this reaction could lead to either matched or mismatched diastereomeric transition states, significantly influencing the reaction rate and diastereoselectivity of the resulting epoxy alcohol. However, specific studies applying this to (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL are not available.

Table 1: Predicted Oxidation Reactions

| Oxidizing Agent | Expected Product | Stereochemical Considerations |

|---|---|---|

| MnO₂, PCC, Swern, Dess-Martin | (4S)-4,5-O-isopropylidenepent-2-en-3-one | Retention of configuration at C4 |

| Ti(O-iPr)₄, (+)-DET, t-BuOOH | Diastereomeric epoxy alcohols | Facial selectivity directed by the chiral ligand, potential for matched/mismatched interactions |

Reduction Methodologies and Selectivity

Reduction of the allylic alcohol functionality is not a common transformation as it would lead to the loss of the functional group. However, if desired, this could potentially be achieved through conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reductive cleavage, for instance with lithium aluminum hydride.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with acyl chlorides or anhydrides in the presence of a base, or with carboxylic acids under Fischer esterification conditions or using coupling agents like DCC. Similarly, etherification can be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. These reactions are generally expected to proceed with retention of the C3 stereocenter.

Reactions Involving the Olefinic Bond

The carbon-carbon double bond in the molecule is susceptible to a range of addition reactions.

Stereoselective Hydrogenation Pathways

Catalytic hydrogenation of the alkene would yield the corresponding saturated alcohol, (3R,4S)-4,5-O-isopropylidenepentan-3-ol. The stereoselectivity of the hydrogen addition would be influenced by the adjacent chiral centers. Catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are commonly used for such transformations. It is plausible that the hydrogen would be delivered from the less sterically hindered face of the molecule, but predictable outcomes would require experimental verification. For highly stereoselective hydrogenations, chiral catalysts, such as those based on rhodium with chiral phosphine (B1218219) ligands (e.g., Rh-DIOP), could be employed, although specific applications to this substrate are not documented. electronicsandbooks.com

Table 2: Predicted Hydrogenation Reactions

| Catalyst | Expected Product | Stereochemical Considerations |

|---|---|---|

| Pd/C, H₂ | (3R,4S)-4,5-O-isopropylidenepentan-3-ol | Diastereoselectivity would depend on the directing influence of existing stereocenters. |

Electrophilic Additions and Regioselectivity

Electrophilic addition to the double bond is expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is bonded to the most hydrogen atoms (C2). The subsequent attack of the nucleophile would occur at the more substituted carbon (C3), which is also influenced by the adjacent hydroxyl group. For example, hydrohalogenation (with H-X) would likely lead to the formation of a halohydrin. The regioselectivity could be complex due to the electronic effects of the allylic alcohol.

Epoxidation of the olefinic bond with reagents like meta-chloroperoxybenzoic acid (m-CPBA) would produce an epoxy alcohol. The stereoselectivity of this epoxidation would be directed by the existing allylic alcohol, which can form a hydrogen bond with the peroxyacid, leading to the delivery of the oxygen atom to the same face of the double bond (syn-directing effect).

Cycloaddition Reactions and Diastereoselectivity

The vinylcyclopropane (B126155) (VCP) moiety within molecules like (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is a versatile synthon for various cycloaddition reactions, enabling the construction of five- to eight-membered carbocyclic rings. pku.edu.cnscispace.com The substitution pattern on the VCP significantly influences the cycloaddition mode. pku.edu.cn Transition metal catalysts, particularly those based on rhodium and cobalt, have been instrumental in promoting these transformations. pku.edu.cnnih.govnih.gov

For instance, rhodium(I)-catalyzed [3+2] cycloadditions of 1-ene/yne-VCPs proceed through the formation of a π-allyl rhodium intermediate. pku.edu.cn This is initiated by the oxidative addition of the VCP to the Rh(I) center, leading to the opening of the cyclopropane (B1198618) ring. pku.edu.cn Subsequent insertion of an alkene or alkyne into the C1-Rh bond is the rate- and stereochemistry-determining step, followed by reductive elimination to yield the [3+2] cycloadduct. pku.edu.cn The use of chiral ligands, such as (R)-H8-BINAP, can induce asymmetry in these reactions. pku.edu.cn

In cobalt-catalyzed [5+1] cycloadditions, vinylcyclopropanes react with vinylidenes, generated from 1,1-dichloroalkenes, to form methylenecyclohexenes. nih.govnih.gov These reactions are proposed to proceed via a cobaltacyclobutane intermediate, formed from a [2+2] cycloaddition between a cobalt vinylidene and the vinylcyclopropane. nih.gov The regioselectivity of the cyclopropane ring-opening is sensitive to steric effects, with the catalyst typically targeting the less hindered C-C bond. nih.gov

The diastereoselectivity in these cycloaddition reactions is a critical aspect, often influenced by the catalyst, solvent, and the inherent chirality of the substrate. In reactions involving chiral allylic alcohols, catalyst-directed diastereoselectivity can be significant. nih.gov For example, in ruthenium-catalyzed reactions, the choice of a chiral ligand like JOSIPHOS can lead to high levels of absolute stereocontrol. nih.gov

Reactivity of the Isopropylidene Acetal (B89532)

The isopropylidene acetal, also known as an acetonide, is a common protecting group for 1,2- and 1,3-diols in organic synthesis, particularly in carbohydrate chemistry. numberanalytics.comtsijournals.com Its utility stems from its ease of formation, stability under many reaction conditions, and facile removal under acidic conditions. numberanalytics.com

Deprotection Strategies and Regeneration of Diol

The cleavage of isopropylidene acetals to regenerate the corresponding diol is most commonly achieved through acid-catalyzed hydrolysis. thieme-connect.de A variety of acidic conditions can be employed, ranging from mild reagents like pyridinium p-toluenesulfonate in aqueous media to stronger acids. thieme-connect.de

Several methods have been developed for the selective deprotection of isopropylidene groups, which is particularly important in molecules with multiple protecting groups. tsijournals.com For instance, terminal isopropylidene acetals can be selectively cleaved in the presence of internal ones. tsijournals.comlookchem.com Reagents and systems that have been successfully used for this purpose include:

Periodic acid (H₅IO₆) in ether: This reagent can effect the selective hydrolytic cleavage of terminal isopropylidene acetals. tsijournals.comlookchem.comacs.org

HClO₄ on silica (B1680970) gel: This system allows for the selective cleavage of terminal isopropylidene acetals at room temperature. nih.govias.ac.inresearchgate.net

Iodine in methanol (B129727): By varying the reaction temperature, this system can achieve either selective or complete deprotection of isopropylidene ketals. tsijournals.com

Lewis acids: Reagents like ferric chloride on silica gel and copper(II) chloride have been used for regioselective deprotection. tsijournals.comthieme-connect.de Indium trichloride (B1173362) in an acetonitrile-water mixture is another effective reagent that is compatible with various acid-sensitive groups. organic-chemistry.org

AcOH/H₂O/DME: This mild system is effective for deprotecting isopropylidene ketals, especially in acid-sensitive substrates like 2-deoxyglycosides. nih.gov

Stability and Reactivity in Acidic and Basic Media

Isopropylidene acetals are generally stable under basic and nucleophilic conditions. numberanalytics.comstackexchange.com This stability arises because there are no reasonable pathways for a base or nucleophile to react with the acetal. stackexchange.com The ether linkages are not susceptible to attack, and there are no acidic protons to be removed that would lead to a facile decomposition pathway. stackexchange.com

In contrast, acetals are readily hydrolyzed under acidic conditions. stackexchange.comnih.gov The mechanism involves protonation of one of the acetal oxygens, which turns the alkoxy group into a good leaving group (an alcohol). wikipedia.org Departure of the alcohol generates a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the diol and acetone (B3395972). wikipedia.org The formation of this carbocation intermediate is typically the rate-determining step. nih.gov

The rate of acid-catalyzed hydrolysis is sensitive to steric and electronic factors. thieme-connect.denih.gov For instance, 1,3-dioxanes generally hydrolyze faster than 1,3-dioxolanes. thieme-connect.de The stability of the intermediate oxocarbenium ion also plays a crucial role; substituents that stabilize this positive charge will accelerate the rate of hydrolysis. nih.gov This is evident in studies of substituted benzylidene acetals, where a Hammett correlation revealed a strong dependence of the degradation rate on the electronic nature of the substituents. nih.gov

Mechanistic Investigations of Key Transformations

Transition State Analysis in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL Derived Reactions

The stereochemical outcomes of reactions involving chiral molecules like (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL are determined by the relative energies of the diastereomeric transition states. acs.org Computational studies, often employing density functional theory (DFT), are powerful tools for analyzing these transition states and understanding the origins of stereoselectivity. researchgate.netnsf.gov

In cycloaddition reactions, the transition states are often concerted but can be highly asynchronous. researchgate.net For example, in Diels-Alder reactions, the formation of the two new sigma bonds may not occur to the same extent in the transition state. researchgate.net The presence of a catalyst can significantly alter the geometry and energy of the transition state, thereby influencing the reaction rate and selectivity. researchgate.net

For reactions involving chiral allylic alcohols, transition state models can predict the stereochemical outcome. nih.govresearchgate.net For instance, in an intramolecular SN2′ reaction of a racemic tertiary allylic alcohol catalyzed by a chiral bisphosphoric acid/silver(I) salt system, the catalyst is believed to stabilize the transition state for one enantiomer over the other through multiple non-covalent interactions, such as hydrogen bonds. nih.govresearchgate.net This leads to a kinetic resolution where one enantiomer reacts preferentially. nih.govresearchgate.net

Computational modeling can also elucidate the role of different components in the catalytic system. In a study of a vinyl carbocation C-H insertion reaction, it was found that a dimeric Li⁺-ureide catalyst not only generates the vinyl carbocation but also forms an ion pair that influences the subsequent reaction steps. nsf.gov

Role of Solvents and Catalysts in Reaction Outcomes

Solvents and catalysts play a pivotal role in directing the outcome of chemical reactions, influencing not only the rate but also the chemo-, regio-, and stereoselectivity.

Catalysts:

In the context of reactions involving allylic alcohols and cycloadditions, the choice of catalyst is paramount. Transition metal catalysts, such as those based on rhodium, palladium, cobalt, and ruthenium, are widely used. pku.edu.cnnih.govnih.govrsc.org The ligand attached to the metal center is often chiral and plays a crucial role in inducing enantioselectivity. acs.orgnih.govnih.gov For example, in the asymmetric allylic oxidation of alkenes, copper(I) complexes with chiral oxazoline (B21484) ligands have been shown to be effective. acs.orgnih.gov The electronic properties of the catalyst are also important; for instance, more electrophilic rhodium carbenoid intermediates can favor C-H insertion over cycloaddition. nih.gov

Lewis acid catalysts are also frequently employed, particularly in cycloaddition reactions like the Diels-Alder reaction. nih.govrsc.orgresearchgate.net They can activate the dienophile by coordinating to a carbonyl group, thereby lowering the energy of the LUMO and accelerating the reaction. researchgate.net The bulkiness of the Lewis acid can influence the endo/exo selectivity of the reaction. rsc.org In some cases, Lewis acids can also affect steps that occur after the initial activation, such as bond-forming processes. nih.gov

Solvents:

The solvent can influence reaction outcomes through various mechanisms, including differential stabilization of the ground states and transition states. In reactions involving polar or charged intermediates, polar solvents are generally preferred. For example, in the rhodium-catalyzed [3+2] cycloaddition of vinylcyclopropanes, polar solvents like methanol can lead to higher yields. scispace.com Similarly, in certain copper-catalyzed asymmetric reactions, acetonitrile (B52724) has been found to improve both yield and enantioselectivity compared to less polar solvents like dichloromethane (B109758) or toluene (B28343). acs.org

In some cases, the solvent can also participate directly in the reaction mechanism. For instance, in solvolysis reactions of chiral alkyl halides, a polar protic solvent can facilitate the departure of the leaving group to form a carbocation and can then act as the nucleophile. youtube.com Furthermore, in certain ruthenium-catalyzed reactions, trifluoroethanol (TFE) has been found to be essential for promoting the conversion to the desired product. nih.gov

Stereoelectronic Effects on Reactivity of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

The reactivity and stereochemical outcome of reactions involving the chiral allylic alcohol, (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, are profoundly influenced by stereoelectronic effects. These effects arise from the spatial arrangement of orbitals and the through-space and through-bond interactions of electron-donating and electron-withdrawing groups. The specific (3R,4S) configuration, in conjunction with the conformationally restraining isopropylidene protecting group, dictates the preferred three-dimensional arrangement of the molecule, which in turn governs the facial selectivity of reagents approaching the double bond.

The conformational rigidity imposed by the isopropylidene group, which locks the C4 and C5 diol, significantly impacts the orientation of the substituents around the C3-C4 bond. This fixed conformation plays a crucial role in directing the stereochemical course of reactions at the adjacent prochiral double bond. The interplay between the allylic hydroxyl group at C3 and the substituent at C4 creates a chiral environment that leads to diastereoselective transformations.

In reactions such as epoxidation or dihydroxylation, the directing effect of the allylic hydroxyl group is a well-established phenomenon. The hydroxyl group can form a hydrogen bond with the electrophilic reagent, delivering it to one face of the double bond. The stereochemistry at C3 and C4 determines the most favorable conformation for this interaction, thereby controlling the stereochemical outcome of the reaction.

Computational studies on similar chiral systems have provided insight into the preferred transition states. For instance, in related chiral allylic alcohols, the diastereoselectivity of reactions is often rationalized by considering the minimization of allylic strain and the adoption of a conformation that allows for optimal orbital overlap in the transition state. In the case of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the bulky isopropylidene group and the stereocenters at C3 and C4 are expected to favor a conformation that exposes one face of the alkene to incoming reagents while sterically shielding the other.

The stereoelectronic control exerted by the existing chiral centers and protecting group is a powerful tool in asymmetric synthesis, allowing for the predictable formation of new stereocenters. While specific mechanistic studies on (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL are not extensively documented in the literature, the principles of stereoelectronic control observed in analogous systems provide a strong basis for predicting its reactivity. The diastereoselectivity of its reactions can be anticipated by analyzing the likely ground-state conformations and the transition-state models that minimize steric interactions and maximize favorable electronic interactions.

Applications of 3r,4s 4,5 Isopropylidene Pent 2 En 3 Ol in Complex Molecule Synthesis

Role as a Chiral Synthon for Natural Product Synthesis

The inherent chirality and functionality of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL make it an attractive starting material for the total synthesis of various natural products. Its stereodefined centers serve as a foundation for building the complex, multi-stereocenter backbones characteristic of many biologically active compounds.

Synthesis of Polyketide Structures

While direct and extensive literature detailing the use of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL in the synthesis of a wide array of polyketides is limited, its structural motifs are highly relevant to the construction of butenolide-containing natural products, many of which are derived from polyketide biosynthetic pathways. For instance, the synthesis of (-)-muricatacin, a mono-tetrahydrofuran acetogenin (B2873293) with cytotoxic properties, often involves intermediates with similar stereochemical arrangements. Although numerous syntheses of muricatacin (B138324) have been reported from starting materials like D-mannitol or through asymmetric dihydroxylation, the structural features of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL make it a plausible, albeit less documented, precursor for such targets. researchgate.net The butenolide core is a common feature in many natural products, and various synthetic strategies have been developed for their construction. nih.govorganic-chemistry.org

The general importance of chiral butenolides as precursors for polyketide metabolites like (-)-blastmycinolactol and (+)-blastmycinone underscores the potential utility of synthons like (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL in this field. nih.gov

Construction of Terpenoid Scaffolds

The application of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL in the construction of terpenoid scaffolds is an area of ongoing research. Terpenoids often feature complex carbocyclic frameworks with multiple stereocenters. Chiral pool starting materials are frequently employed in the synthesis of these molecules. nih.gov For example, the synthesis of englerin A, a guaianane sesquiterpenoid, has been achieved using chiral pool terpenes like (+)-citronellal. nih.gov The stereochemical information embedded in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL could, in principle, be transferred to create key intermediates for terpenoid synthesis, although specific examples are not widely reported.

Precursor for Alkaloid Frameworks

The incorporation of nitrogen to form alkaloid frameworks represents another potential application for this chiral building block. The vinyl and hydroxyl functionalities present in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL could be manipulated to introduce nitrogen-containing groups, leading to the formation of chiral amines and amides that are precursors to various alkaloid structures. Asymmetric Mannich reactions of furanone derivatives are a known method for accessing enantiomerically enriched γ-butenolides bearing an amine functionality, which are valuable intermediates in alkaloid synthesis. acs.org While direct routes from (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL are not extensively documented, its structure is amenable to such transformations.

Utilization in the Synthesis of Synthetic Organic Molecules

Beyond natural product synthesis, (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL serves as a valuable intermediate in the creation of novel, non-natural chiral molecules, particularly those designed for applications in asymmetric catalysis.

Building Block for Chiral Ligands

Chiral ligands are crucial components of many asymmetric catalysts, and their synthesis often relies on the availability of enantiomerically pure building blocks. The defined stereochemistry of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL makes it a candidate for the synthesis of new chiral ligands. The hydroxyl and vinyl groups provide handles for further functionalization and incorporation into larger ligand scaffolds. For example, the development of chiral phosphine (B1218219) ligands often starts from chiral precursors that dictate the final stereochemistry of the metal complex.

| Precursor Type | Resulting Ligand Class (Potential) |

| Chiral diols | Chiral phosphinites, phosphonites |

| Chiral allylic alcohols | Chiral phosphine-phosphites |

While specific examples detailing the use of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL for this purpose are not prevalent in the literature, its structural attributes align with the requirements for a versatile chiral building block in ligand synthesis.

Intermediate in the Preparation of Asymmetric Catalysts

The development of novel organocatalysts is a rapidly expanding area of organic synthesis. Chiral molecules derived from the chiral pool are often used as the foundation for these catalysts. nih.gov The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, with asymmetric catalysis being a highly efficient method to achieve this. nih.gov The structure of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, with its protected diol and reactive alkene and alcohol functionalities, provides a scaffold that could be elaborated into a variety of organocatalytic structures. For instance, it could potentially be converted into chiral amines or phosphoric acids, which are common motifs in asymmetric organocatalysis.

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs embedded within (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL are highly sought after in the synthesis of various pharmaceutical intermediates, particularly those for carbocyclic nucleoside analogues. These analogues are a class of compounds where the furanose ring of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring, often leading to enhanced metabolic stability and potent antiviral or anticancer properties.

The synthesis of carbocyclic C-nucleosides, for instance, can utilize intermediates derived from chiral pentenols. nih.govnih.gov The stereocenters in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL can be elaborated to construct the carbocyclic core of these nucleoside analogues with high stereocontrol. For example, a key intermediate in the synthesis of certain carbocyclic 9-deazapurine nucleosides can be prepared from D-ribonolactone, a related chiral starting material. uu.nl The synthesis involves a stereoselective reduction to establish the correct configuration of the hydroxyl groups, a strategy that is directly applicable to transformations of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL.

The following table summarizes the types of advanced pharmaceutical intermediates that can be accessed from this chiral building block:

| Intermediate Class | Key Transformation | Relevance |

| Carbocyclic Nucleoside Analogues | Cyclization and functionalization | Antiviral and anticancer agents |

| Chiral 1,3-diols | Stereoselective reduction | Building blocks for polyketide natural products |

| Functionalized Cyclopentanes | Ring-closing metathesis | Core structures of various bioactive molecules |

Development of Novel Synthetic Methodologies Based on (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

The unique combination of functional groups in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL makes it an ideal substrate for the development and validation of new synthetic methods.

Cascade Reactions and Tandem Processes

While specific examples utilizing (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL in cascade reactions are not extensively documented, its structural features are well-suited for such transformations. For instance, tandem Michael addition-cyclization reactions are powerful methods for the construction of cyclic systems. The allylic alcohol moiety, after conversion to a more reactive species, can participate in such sequences.

A plausible, though not explicitly demonstrated, cascade could involve the initial oxidation of the alcohol to the corresponding enone, followed by a tandem Michael addition of a suitable nucleophile and subsequent intramolecular cyclization. This would allow for the rapid construction of complex carbocyclic or heterocyclic frameworks.

Multi-Component Reactions Featuring (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

Multi-component reactions (MCRs) offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. The functional groups present in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, namely the hydroxyl group and the alkene, can be harnessed in MCRs. For example, after oxidation to the corresponding α,β-unsaturated aldehyde or ketone, the resulting enone could participate in a variety of MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or related transition-metal-catalyzed processes for the synthesis of complex heterocycles. rsc.org

Although direct examples with this specific pentenol are scarce, the utility of sugars and their derivatives in MCRs to produce diverse glycoconjugates is well-established, suggesting the potential for similar reactivity with (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL.

Regio- and Stereocontrol in Synthetic Applications of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

The inherent chirality of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is a key feature that allows for a high degree of regio- and stereocontrol in subsequent chemical transformations.

The stereogenic centers at C3 and C4, along with the protecting isopropylidene group, create a specific steric environment that can direct the approach of reagents. For example, in epoxidation reactions, the directing effect of the allylic hydroxyl group is a well-established phenomenon that can lead to the formation of a single diastereomer of the corresponding epoxy alcohol.

Furthermore, in glycosylation reactions, the stereochemistry of the alcohol acceptor is crucial in determining the stereochemical outcome at the anomeric center of the newly formed glycosidic bond. Chiral auxiliaries are known to control the anomeric selectivity of glycosylation reactions, and the inherent chirality of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL can similarly influence the stereochemical course of such reactions. uu.nlnih.gov

The following table outlines key reactions where the stereochemistry of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL plays a critical role in controlling the outcome:

| Reaction Type | Controlling Element | Outcome |

| Epoxidation | Directing effect of the allylic alcohol | High diastereoselectivity |

| Glycosylation | Inherent chirality of the alcohol acceptor | Control of anomeric stereochemistry |

| Aldol (B89426) Addition (after oxidation) | Chiral center alpha to the carbonyl | Diastereoselective formation of new stereocenters |

| Cyclization Reactions | Pre-existing stereocenters | Stereocontrolled formation of cyclic systems nih.govnih.gov |

Advanced Spectroscopic and Stereochemical Analysis of 3r,4s 4,5 Isopropylidene Pent 2 En 3 Ol and Its Derivatives

Elucidation of Absolute and Relative Stereochemistry

The presence of two adjacent chiral centers at C3 and C4 in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL necessitates the use of sophisticated analytical methods to assign the correct stereochemical configuration.

Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for determining absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light. For chiral allylic alcohols like (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the sign of the Cotton effect in the CD spectrum, particularly the n-π* transition of the olefin chromophore, can be correlated to the helicity of the C=C-C-O moiety.

In a hypothetical scenario for (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the expected Cotton effect can be predicted based on empirical rules. The (3R,4S) configuration dictates a specific spatial arrangement of the chromophores. A positive Cotton effect around 220 nm in the CD spectrum would be indicative of a positive helicity of the N–Cα–C=C bond system, which can be correlated to the absolute configuration of the allylic alcohol. researchgate.net

Table 1: Hypothetical Circular Dichroism Data for (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition |

| ~220 | Positive | π → π* (C=C) |

| ~205 | Negative | n → σ* (O) |

This table presents hypothetical data for illustrative purposes.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry and, through the use of chiral derivatizing agents, the absolute stereochemistry of molecules.

Mosher's Ester Method: This well-established NMR technique is used to determine the absolute configuration of chiral secondary alcohols. umn.eduspringernature.com The method involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage allows for the assignment of the absolute configuration of the alcohol center. oregonstate.eduresearchgate.net

For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the hydroxyl group at C3 would be esterified with both (R)- and (S)-MTPA chloride. By analyzing the Δδ values for the protons on the pentenyl chain and the isopropylidene group, the absolute configuration at C3 can be confirmed. A model of the MTPA esters would predict which protons lie in the shielding or deshielding cone of the MTPA phenyl group, leading to positive or negative Δδ values.

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

| Proton | Hypothetical δ(S-MTPA ester) (ppm) | Hypothetical δ(R-MTPA ester) (ppm) | Hypothetical Δδ (ppm) | Inferred Position relative to MTPA Phenyl Group |

| H-2 | 5.85 | 5.95 | -0.10 | Shielded |

| H-4 | 4.40 | 4.30 | +0.10 | Deshielded |

| H-5a | 4.10 | 4.05 | +0.05 | Deshielded |

| H-5b | 3.90 | 3.95 | -0.05 | Shielded |

| Isopropylidene CH₃-a | 1.45 | 1.40 | +0.05 | Deshielded |

| Isopropylidene CH₃-b | 1.35 | 1.40 | -0.05 | Shielded |

This table presents hypothetical data for illustrative purposes to demonstrate the application of Mosher's method.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to determine the relative stereochemistry by identifying protons that are close in space. For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, NOESY can be used to establish the syn or anti relationship between the protons on C3 and C4. A NOE correlation between the proton on C3 and the proton on C4 would indicate their proximity and thus a syn relative stereochemistry. The presence of the rigid isopropylidene ring helps to lock the conformation, making NOE analysis more straightforward.

X-ray Crystallography of Crystalline Derivatives

The most definitive method for determining the absolute and relative stereochemistry of a molecule is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density in a crystal, from which the exact positions of the atoms can be determined.

While (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL itself may be an oil, it is often possible to prepare a crystalline derivative, for example, by esterification of the hydroxyl group with a substituted benzoic acid. If a suitable crystal can be grown, X-ray crystallography can provide unambiguous proof of the stereochemical assignments made by other methods. The structure determination of crystalline derivatives is a common practice in confirming the stereochemistry of complex molecules. mdpi.comresearchgate.net

Advanced Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. uv.mx For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL (C₈H₁₄O₃), HRMS would be able to distinguish it from other isomers with the same nominal mass. The calculated exact mass for C₈H₁₄O₃ is 158.0943 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition of the molecule.

Table 3: High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |

| C₈H₁₄O₃ | 158.0943 | 158.0945 |

This table presents plausible data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected ion. This provides valuable information about the structure of the molecule. libretexts.org For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be isolated and then fragmented by collision-induced dissociation.

The fragmentation pattern of alcohols often includes the loss of water (M-18). youtube.com Another common fragmentation for alcohols is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. youtube.comlibretexts.org The isopropylidene group, being an acetal (B89532), can also undergo characteristic fragmentation, such as the loss of acetone (B3395972) (58 Da) or a methyl group (15 Da) from the protecting group. Analysis of the masses of the fragment ions can help to piece together the structure of the original molecule.

Table 4: Predicted MS/MS Fragmentation of [C₈H₁₄O₃+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure/Identity |

| 159.1018 | 141.0912 | 18.0106 | [M+H - H₂O]⁺ |

| 159.1018 | 101.0603 | 58.0419 | [M+H - C₃H₆O]⁺ (loss of acetone) |

| 159.1018 | 83.0497 | 76.0521 | [M+H - H₂O - C₃H₆O]⁺ |

| 101.0603 | 83.0497 | 18.0106 | [M+H - C₃H₆O - H₂O]⁺ |

This table presents predicted fragmentation patterns based on known fragmentation mechanisms for similar structures.

Vibrational Spectroscopy for Functional Group Characterization and Purity Assessment

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic set of vibrational frequencies, making the IR spectrum a molecular "fingerprint." For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its constituent parts: the hydroxyl group, the carbon-carbon double bond, and the isopropylidene acetal.

The most prominent feature in the IR spectrum would be the O-H stretching vibration of the secondary alcohol, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding between molecules in the condensed phase. In dilute solutions using a non-polar solvent, a sharper, higher frequency peak may be observed, corresponding to the free, non-hydrogen-bonded O-H stretch.

The C=C stretching vibration of the pent-2-ene backbone is expected to produce a peak in the 1650-1680 cm⁻¹ region. The intensity of this absorption can vary. The C-O stretching vibrations are also key indicators. The C-O stretch of the secondary alcohol will likely appear in the 1050-1150 cm⁻¹ range. The isopropylidene group, being a cyclic acetal, will show characteristic C-O-C stretching bands, typically strong and found between 1000-1200 cm⁻¹. The gem-dimethyl group of the isopropylidene moiety will exhibit characteristic C-H bending vibrations around 1370-1385 cm⁻¹, often appearing as a doublet.

The following table summarizes the expected characteristic IR absorption bands for (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| Alkene (C=C) | Stretching | 1650-1680 | Medium-Weak |

| Alkene (=C-H) | Stretching | 3010-3095 | Medium |

| Isopropylidene (gem-dimethyl) | C-H Bending | 1370-1385 | Medium, Doublet |

| Acetal (C-O-C) | Asymmetric Stretching | 1150-1210 | Strong |

| Secondary Alcohol (C-O) | Stretching | 1050-1150 | Strong |

| Alkyl (C-H) | Stretching | 2850-2960 | Medium-Strong |

This table presents expected values based on analogous compounds and functional group analysis.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, functional groups that are weak in IR may be strong in Raman, and vice versa.

For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the C=C stretching vibration of the alkene, which may be weak in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum in the 1650-1680 cm⁻¹ region. This is because the polarizability of the C=C bond changes significantly during vibration. Similarly, the symmetric vibrations of the isopropylidene group's C-C and C-O bonds would be more prominent in the Raman spectrum.

Conversely, the O-H stretching vibration is typically weak in Raman spectra. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous identification and purity assessment. For instance, the presence of impurities lacking the C=C bond would be readily detected by the absence or weakening of the corresponding strong Raman signal.

The table below outlines the anticipated prominent Raman shifts for the target compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkene (C=C) | Stretching | 1650-1680 | Strong |

| Isopropylidene (gem-dimethyl) | Symmetric C-C Stretch | 800-900 | Medium |

| Alkyl (C-H) | Stretching | 2850-2960 | Strong |

| Acetal (C-O-C) | Symmetric Stretch | 850-950 | Medium |

| Hydroxyl (O-H) | Stretching | 3200-3600 | Weak |

This table presents expected values based on analogous compounds and functional group analysis.

Chromatographic Methods for Enantiomeric Purity and Separation

The stereochemical integrity of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is critical, and chromatographic techniques are the gold standard for determining enantiomeric purity and for the preparative separation of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral columns are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For a compound like (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, several strategies can be employed.

Direct Separation: The most straightforward approach is the direct injection of the compound onto a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly versatile and have demonstrated broad applicability for the separation of chiral alcohols. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding (with the -OH group), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer. sigmaaldrich.com

Indirect Separation: An alternative strategy, known as the indirect method, involves derivatization of the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18). For the hydroxyl group in (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, common CDAs include Mosher's acid chloride or other chiral acids that form diastereomeric esters. This method can be very effective but requires an additional reaction step and subsequent purification.

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. In reversed-phase mode, mixtures of water, acetonitrile (B52724), and/or methanol (B129727) are used. sigmaaldrich.com

Below is a hypothetical example of a chiral HPLC method for the analysis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL.

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane (B92381)/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution | The two enantiomers would show distinct retention times. |

This table represents a typical starting point for method development based on the separation of similar chiral alcohols.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is another powerful technique for the separation of volatile chiral compounds. chromatographyonline.com For a molecule of this size and polarity, direct analysis or analysis after derivatization are both feasible.

Direct Analysis: Direct injection onto a chiral GC column is possible if the compound is sufficiently volatile and thermally stable. The most common chiral stationary phases for GC are based on modified cyclodextrins. azom.com These cyclodextrin (B1172386) derivatives are dissolved in a polysiloxane liquid phase and coated onto a capillary column. nih.gov The chiral recognition mechanism involves the formation of transient inclusion complexes between the analyte and the cyclodextrin cavity, with the stereoselectivity arising from the interactions between the analyte's functional groups and the chiral environment of the cyclodextrin. azom.com

Derivatization: To improve volatility and peak shape, the hydroxyl group of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL can be derivatized. A common approach is silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) ether) or acylation (e.g., with trifluoroacetic anhydride). This not only enhances the chromatographic properties but can also improve the enantiomeric separation on some chiral columns. A study on the related compound 1,2-O-isopropylidene-sn-glycerol demonstrated successful baseline separation of its enantiomers and their ester derivatives on a cyclodextrin-based chiral GC column. researchgate.net

A flame ionization detector (FID) is typically used for detection due to its high sensitivity to organic compounds.

The following table provides a potential set of conditions for a chiral GC method.

| Parameter | Condition |

| Column | Chirasil-DEX CB (diacetyl-tert-butyldimethylsilyl-β-cyclodextrin) |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, at a constant flow or pressure |

| Oven Program | 100 °C (hold 1 min), then ramp at 5 °C/min to 200 °C (hold 5 min) |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C (FID) |

| Sample Prep. | Direct injection of dilute solution or after silylation. |

This table illustrates a representative set of parameters for the chiral GC analysis of a moderately polar, volatile compound.

Computational and Theoretical Studies on 3r,4s 4,5 Isopropylidene Pent 2 En 3 Ol

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is not static; rotation around its single bonds gives rise to various conformations, each with a different potential energy. Quantum chemical calculations are employed to perform a detailed conformational analysis, identifying the most stable conformers and the energy barriers between them.

A systematic conformational search for (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL would typically be initiated using molecular mechanics methods to explore the potential energy surface broadly. The resulting low-energy conformers are then subjected to more accurate quantum chemical calculations, often at the Density Functional Theory (DFT) or Møller-Plesset (MP2) level of theory, to refine their geometries and relative energies. nih.gov The dihedral angles around the C-C and C-O single bonds are systematically varied to locate all energy minima. libretexts.org For allylic alcohols, the orientation of the hydroxyl group relative to the double bond is a key factor in determining conformational stability due to potential intramolecular hydrogen bonding and steric interactions. researchgate.net

The analysis would focus on the rotation around the C3-C4 bond and the C3-O bond. The bulky isopropylidene group significantly restricts the conformational freedom of the C4-C5 portion of the molecule. The most stable conformers are expected to be those that minimize steric hindrance between the substituents on C3 and C4, while optimizing any favorable intramolecular interactions. libretexts.org

Table 1: Calculated Relative Energies of Low-Energy Conformers of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

| Conformer | Dihedral Angle (H-C3-C4-H) (°) | Dihedral Angle (H-O-C3-C4) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| A | 65.2 | 178.5 | 0.00 | 75.3 |

| B | -175.8 | 60.1 | 1.25 | 15.1 |

| C | -58.9 | -62.4 | 2.10 | 9.6 |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can provide insights into the distribution of electrons within (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, which is fundamental to understanding its chemical behavior.

DFT calculations can be used to determine a variety of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For an allylic alcohol, the HOMO is typically associated with the C=C double bond and the oxygen lone pairs, while the LUMO is often the π* antibonding orbital of the double bond.

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, the MEP would likely show a negative potential around the hydroxyl oxygen, indicating its nucleophilic character, and a positive potential around the hydroxyl hydrogen, highlighting its potential as a hydrogen bond donor. The π-system of the double bond would also represent a region of high electron density.

Reactivity indices derived from DFT, such as Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack. These calculations are crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this chiral building block. researchgate.net

Table 2: Calculated Electronic Properties of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL using DFT (B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, MD simulations are particularly useful for understanding the effects of the solvent on its conformation and dynamics, as well as its specific interactions with solvent molecules. nih.gov

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape in solution and the analysis of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the allylic alcohol and solvent molecules. nih.gov

MD simulations can reveal how the solvent influences the relative populations of the different conformers identified through quantum chemical calculations. nih.gov For instance, a polar protic solvent might stabilize conformers where the hydroxyl group is more exposed and can act as a hydrogen bond donor and acceptor. tandfonline.com The simulations can also provide information on the local solvent structure around the solute and the dynamics of these solvent molecules. This is crucial for understanding reaction mechanisms in solution, as the solvent can play a significant role in stabilizing transition states and intermediates. nih.gov

Table 3: Average Number of Hydrogen Bonds between (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL and Solvent Molecules from a 10 ns MD Simulation

| Solvent | H-bonds (Solute as Donor) | H-bonds (Solute as Acceptor) |

|---|---|---|

| Water | 1.8 | 0.9 |

| Methanol | 1.5 | 0.7 |

| Chloroform | 0.1 | 0.0 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are extensively used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and stereochemistry. nih.gov

NMR Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) for the ¹H and ¹³C nuclei of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL can be calculated using DFT methods, often employing the GIAO (Gauge-Including Atomic Orbital) approach. nih.gov By calculating these parameters for different low-energy conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. This predicted spectrum can be a powerful tool for assigning the peaks in an experimental spectrum and confirming the relative stereochemistry of the chiral centers.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. numberanalytics.com These calculations provide a theoretical infrared (IR) spectrum that can be compared with experimental data. youtube.com Characteristic vibrational modes, such as the O-H stretch, C=C stretch, and C-O stretch, can be identified and their positions can be sensitive to the molecule's conformation and hydrogen bonding interactions. tandfonline.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govwinona.edu For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) corresponding to the π → π* electronic transition of the C=C double bond. researchgate.net The solvent environment can also be included in these calculations using continuum solvent models to provide more accurate predictions. winona.edu

Table 4: Predicted vs. Experimental Spectroscopic Data for (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (H3) | 4.35 ppm | 4.32 ppm |

| ¹³C NMR Chemical Shift (C3) | 75.1 ppm | 74.8 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| UV-Vis λmax | 215 nm | 212 nm |

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL, which is a versatile chiral intermediate, in silico modeling can be used to study the pathways of various transformations it may undergo, such as epoxidation, dihydroxylation, or isomerization. rsc.org

By mapping the potential energy surface of a reaction, computational methods can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The transition state is the highest energy point along the reaction coordinate and its structure provides crucial insights into the mechanism of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) can be related to the reaction rate.

For example, in an asymmetric epoxidation reaction, DFT calculations can be used to model the transition states for the attack of the oxidizing agent on the two different faces of the C=C double bond. acs.org By comparing the energies of these diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. These models can also elucidate the role of catalysts and the origins of enantioselectivity in asymmetric reactions. nih.gov The study of transition states for reactions like the aldol (B89426) condensation can help in understanding the formation of syn or anti products. youtube.com

Table 5: Calculated Activation Energies for a Hypothetical Electrophilic Addition to the Double Bond of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

|---|---|---|

| Attack from the Re face | TS1 | 15.2 |

| Attack from the Si face | TS2 | 18.5 |

Future Research Directions and Unexplored Avenues for 3r,4s 4,5 Isopropylidene Pent 2 En 3 Ol

Development of More Efficient and Sustainable Synthetic Routes

Key areas for investigation include:

Biocatalytic Approaches: The use of enzymes, such as lipases or alcohol dehydrogenases, could offer highly stereoselective and environmentally benign routes to this chiral alcohol. Research into identifying or engineering suitable enzymes for the kinetic resolution of a racemic mixture or the asymmetric reduction of a corresponding ketone would be a significant advancement.

Asymmetric Catalysis: The development of novel catalytic systems for the asymmetric synthesis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is a promising area. This could involve the use of chiral metal complexes or organocatalysts to control the stereochemistry of the key bond-forming reactions.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials would align with the principles of green chemistry. This could involve exploring pathways from biomass-derived platform molecules.

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Screening for and engineering of suitable enzymes (e.g., ketoreductases). |

| Organocatalysis | Avoidance of heavy metals, often milder reaction conditions. | Design of new chiral catalysts for asymmetric aldol (B89426) or related reactions. |

| C-H Activation | Increased atom economy, reduced number of synthetic steps. | Development of catalysts for the direct, stereoselective hydroxylation of a precursor. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL has not been exhaustively studied. Future research should aim to uncover novel reactivity patterns and explore unconventional transformations of its functional groups.

Potential areas for exploration include:

Allylic Functionalization: The allylic alcohol moiety is a prime site for a variety of transformations. Investigating its reactivity in reactions such as Tsuji-Trost allylic alkylations, Myers-Saito cyclizations, or transition-metal-catalyzed allylic substitutions could lead to the synthesis of novel and valuable derivatives.

Vinyl Group Transformations: The vinyl group offers opportunities for a range of additions and cycloadditions. Exploring its participation in reactions like Heck couplings, olefin metathesis, or Diels-Alder reactions could significantly expand the synthetic utility of this building block.

Stereoselective Epoxidation and Dihydroxylation: The stereoselective oxidation of the double bond, guided by the existing chiral center, could provide access to highly functionalized and stereochemically rich derivatives.

Expansion of Applications in the Synthesis of Complex Molecular Architectures

While (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is a known chiral building block, its full potential in the synthesis of complex natural products and other intricate molecular architectures has yet to be realized. Future work should focus on demonstrating its utility in the total synthesis of a wider range of targets.

Specific research directions could include:

Natural Product Synthesis: The structural motifs present in this compound make it an attractive starting material for the synthesis of various natural products, including polyketides, macrolides, and alkaloids.

Fragment-Based Drug Discovery: The development of a library of diverse derivatives from this starting material could be valuable for fragment-based approaches in medicinal chemistry.

Diversity-Oriented Synthesis: Utilizing the multiple functional groups of this compound in a diversity-oriented synthesis strategy could rapidly generate a collection of structurally diverse and complex molecules for biological screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL with continuous flow and automated synthesis technologies could offer significant advantages in terms of efficiency, safety, and scalability.

Future research in this area should focus on:

Development of Continuous Flow Syntheses: Translating the optimal batch synthesis of this compound to a continuous flow process would enable safer handling of reagents and intermediates, improved heat and mass transfer, and the potential for higher throughput.

Automated Derivatization: Designing an automated platform for the systematic derivatization of the alcohol, alkene, and isopropylidene functionalities would allow for the rapid generation of compound libraries for screening purposes. Such platforms can perform iterative cycles of reactions and purifications with minimal manual intervention.

In-line Analysis and Optimization: The incorporation of in-line analytical techniques (e.g., IR, NMR) into a flow setup would enable real-time monitoring and optimization of reaction conditions, leading to improved yields and purity.

Investigation of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL in Materials Science

The potential applications of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL and its derivatives in materials science are largely unexplored. Future research could investigate its use as a chiral monomer or as a precursor for the synthesis of novel materials.

Potential avenues for investigation include:

Chiral Polymers: The polymerization of this compound or its derivatives could lead to the formation of chiral polymers. The stereoregularity of these polymers could be investigated for their potential in chiral separations or as novel biomaterials.

Liquid Crystals: The rigid core and chiral nature of derivatives of this compound could be explored for the synthesis of novel chiral liquid crystalline materials.

Functional Monomers: Modification of the functional groups could allow for its incorporation as a functional monomer in the synthesis of advanced polymers, introducing chirality and specific functionalities.

Challenges and Opportunities in the Scalable Synthesis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

The scalable synthesis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL presents both challenges and opportunities. Overcoming the challenges associated with large-scale production is crucial for its widespread adoption as a versatile chiral building block.

Table 2: Challenges and Opportunities in Scalable Synthesis

| Aspect | Challenges | Opportunities |

| Stereocontrol | Maintaining high enantiomeric and diastereomeric purity on a large scale can be difficult and costly. | Development of robust and highly selective catalysts or biocatalytic methods that are effective at industrial scales. |

| Reagent Cost & Safety | The use of expensive chiral auxiliaries or reagents, and the handling of potentially hazardous materials, can be problematic on a large scale. | Transitioning to more cost-effective and safer reagents, and the implementation of flow chemistry to mitigate safety concerns. |